N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline is an organic compound with a complex structure characterized by the presence of multiple phenyl groups and an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline typically involves the reaction of 1,2-diphenylethene with aniline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the ethene and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium and iron(III) chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[6][6].
Major Products
Wissenschaftliche Forschungsanwendungen
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers[][8].
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Wirkmechanismus
The mechanism of action of N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use in photonic and optical materials.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Utilized in the synthesis of polymers and other advanced materials.
1,1,2,2-Tetraphenylethylene: Commonly used in the development of aggregation-induced emission (AIE) dyes.
Uniqueness
N,N’-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline stands out due to its unique combination of phenyl and ethene groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
919789-71-2 |
---|---|
Molekularformel |
C40H34N2 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
N-[[4-[2-[4-(anilinomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C40H34N2/c1-5-13-33(14-6-1)39(35-25-21-31(22-26-35)29-41-37-17-9-3-10-18-37)40(34-15-7-2-8-16-34)36-27-23-32(24-28-36)30-42-38-19-11-4-12-20-38/h1-28,41-42H,29-30H2 |
InChI-Schlüssel |
BLVILBNNARVEOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CNC4=CC=CC=C4)C5=CC=C(C=C5)CNC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.